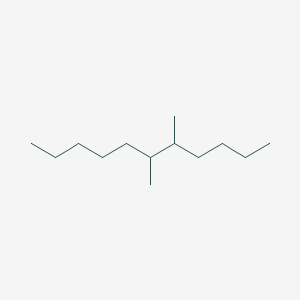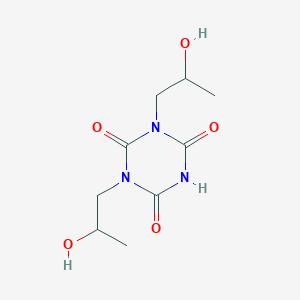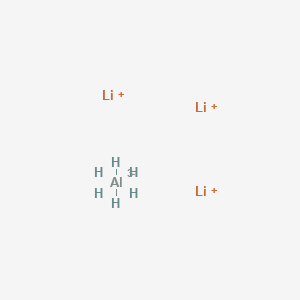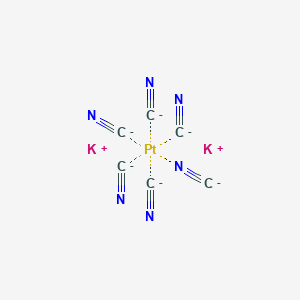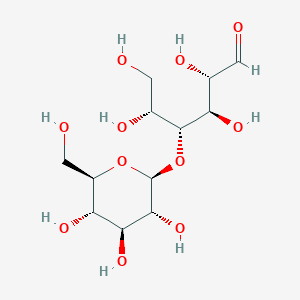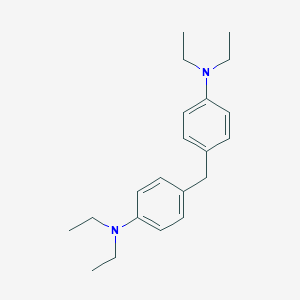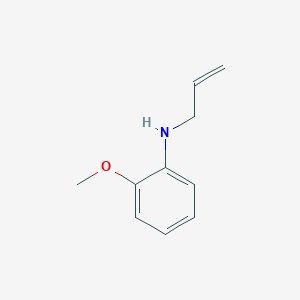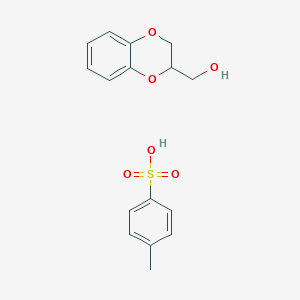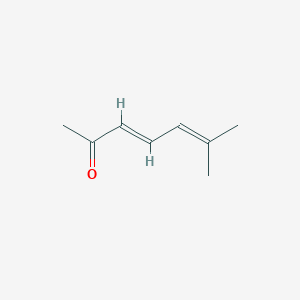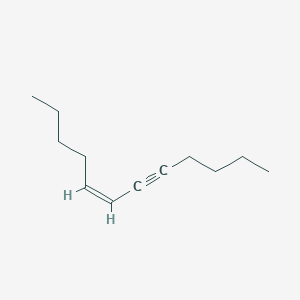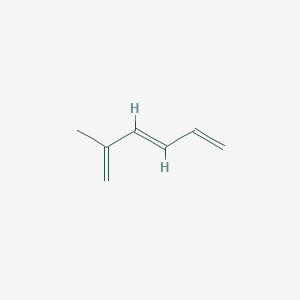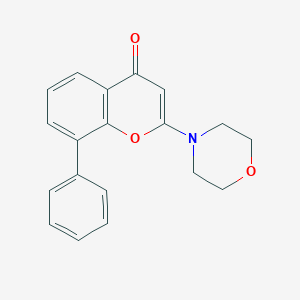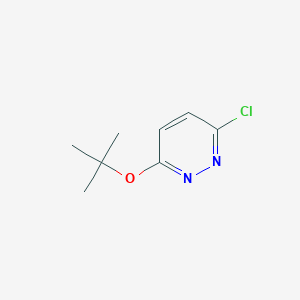
3-(Tert-Butoxy)-6-Chloropyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tert-Butoxy)-6-Chloropyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The tert-butoxy group and the chlorine atom attached to the pyridazine ring confer unique chemical properties to this compound, making it valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-Butoxy)-6-Chloropyridazine typically involves the introduction of the tert-butoxy group and the chlorine atom onto the pyridazine ring. One common method is the reaction of 3-hydroxy-6-chloropyridazine with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the tert-butoxy group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
3-(Tert-Butoxy)-6-Chloropyridazine undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl esters.
Reduction: The chlorine atom can be reduced to form the corresponding pyridazine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Tert-butyl esters.
Reduction: 3-(Tert-Butoxy)-6-pyridazine.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
3-(Tert-Butoxy)-6-Chloropyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Tert-Butoxy)-6-Chloropyridazine involves its interaction with specific molecular targets. The tert-butoxy group and the chlorine atom can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(Tert-Butoxy)-6-Fluoropyridazine: Similar structure but with a fluorine atom instead of chlorine.
3-(Tert-Butoxy)-6-Bromopyridazine: Similar structure but with a bromine atom instead of chlorine.
3-(Tert-Butoxy)-6-Iodopyridazine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
3-(Tert-Butoxy)-6-Chloropyridazine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its fluorine, bromine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s reactivity, making it suitable for specific chemical transformations and applications .
特性
IUPAC Name |
3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-4-6(9)10-11-7/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZAMDDJDQKSSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377220 |
Source


|
| Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-24-3 |
Source


|
| Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-chloro-2-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B91444.png)
